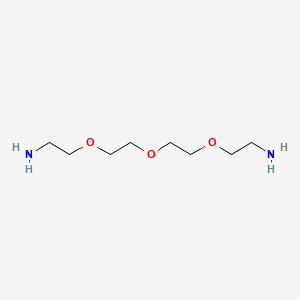

Amino-PEG3-Amine

Vue d'ensemble

Description

Amino-PEG3-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de l'Amino-PEG3-Amine, en mettant l'accent sur les applications uniques :

Biotinylation

L'this compound peut être utilisé pour la biotinylation, qui implique le marquage des molécules et des surfaces pour des dosages ou des méthodes de purification par affinité impliquant des sondes et des résines d'avidine ou de streptavidine. L'amine primaire peut être réticulée à des protéines et à des surfaces de matériaux à l'aide de l'EDC et d'autres réticulants .

PEGylation des protéines

Il sert de réactif en PEGylation, qui est le processus d'attachement de chaînes de polyéthylène glycol (PEG) à des molécules, telles que des protéines, pour améliorer leur stabilité et leur solubilité dans les méthodes de recherche biologique .

Modification de surface

Ce composé est utile pour la modification de surface des matériaux, offrant un moyen de modifier les propriétés de surface pour améliorer l'interaction avec d'autres entités biologiques .

Modification chimique

Il est impliqué dans des processus de modification chimique où il réagit avec des acides et des esters actifs à des fins de marquage .

Techniques analytiques

Le composé est utilisé dans des techniques analytiques telles que la chromatographie liquide-spectrométrie de masse (LC-MS) pour la détermination sensible des acides aminés en conditions neutres .

Mécanisme D'action

Target of Action

Amino-PEG3-Amine, also known as Amino-PEG3-C2-Amine, 1,11-Diamino-3,6,9-trioxaundecane, or Ethanamine, 2,2’-[oxybis(2,1-ethanediyloxy)]bis-, is a polyethylene glycol (PEG) derivative containing two amino groups . The primary targets of this compound are carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), which are reactive with the amino (NH2) groups .

Mode of Action

The amino groups in this compound can easily couple with its targets, forming stable amide bonds . This property allows the compound to be widely used for labeling, bioconjugation, chemical modification, and surface applications .

Biochemical Pathways

PEGylation can increase the water solubility of proteins and other biomolecules, decrease aggregation, and provide surface treatment or bioconjugation without steric hindrance .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media . This property could potentially enhance the bioavailability of the compound and any substances it’s conjugated with.

Result of Action

The primary result of this compound’s action is the formation of stable amide bonds with its targets, leading to the modification of these target molecules . This can result in increased solubility, decreased aggregation, and enhanced stability of the modified molecules .

Analyse Biochimique

Biochemical Properties

Amino-PEG3-Amine plays a significant role in biochemical reactions. The amino group in this compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific biochemical context in which they occur.

Cellular Effects

This compound can influence cell function in various ways. For instance, the attachment of this compound to proteins and other biomolecules can decrease aggregation and increase solubility . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. The amino group in this compound can form stable bonds with carboxylic acids, activated NHS esters, and carbonyls . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media, which can affect its localization or accumulation .

Propriétés

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQFAJBKEHPUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074334 | |

| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-75-9 | |

| Record name | 1,11-Diamino-3,6,9-trioxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LRZ526LFU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,11-Diamino-3,6,9-trioxaundecane in chemical synthesis?

A: 1,11-Diamino-3,6,9-trioxaundecane acts as a building block for synthesizing macrocycles. This molecule readily reacts with various compounds like p-fluoranil [], pyridine-2,6-dicarbaldehyde [], and furan-2,5-dicarbaldehyde [] to form novel macrocyclic structures with potential applications in different fields.

Q2: How does the structure of 1,11-Diamino-3,6,9-trioxaundecane contribute to its ability to form macrocycles?

A2: This compound possesses two terminal amine groups separated by a flexible chain containing three ether oxygen atoms. This structure allows it to act as a linker, coordinating with metal ions or reacting with other molecules to form ring-shaped macrocyclic compounds.

Q3: What interesting structural features were observed in the macrocycle synthesized using 1,11-Diamino-3,6,9-trioxaundecane and tetrafluoro-1,4-benzoquinone?

A: The reaction of 1,11-Diamino-3,6,9-trioxaundecane with tetrafluoro-1,4-benzoquinone results in a novel macrocycle containing a quinone unit []. This structure was confirmed by X-ray crystallography, multinuclear NMR, IR, and UV-VIS spectroscopy.

Q4: Can 1,11-Diamino-3,6,9-trioxaundecane be used to synthesize macrocycles incorporating metal ions?

A: Yes, research shows that 1,11-Diamino-3,6,9-trioxaundecane acts as a template in reactions with aldehydes and alkaline earth metal salts to form Schiff base macrocyclic complexes. For example, reactions with pyridine-2,6-dicarbaldehyde in the presence of calcium or strontium salts yielded macrocyclic complexes with the metal ions incorporated into the macrocyclic structure [].

Q5: Beyond macrocycle synthesis, are there other applications for 1,11-Diamino-3,6,9-trioxaundecane?

A: 1,11-Diamino-3,6,9-trioxaundecane has shown potential in biomedical applications. Studies demonstrate its use in developing photoactive dyes for bonding human meniscal and articular cartilage []. The compound acts as a linker for a photoactive 1,8-naphthalimide dye, enabling the bonding of cartilage tissues upon laser activation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.